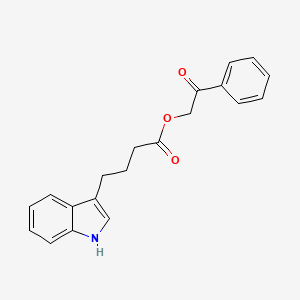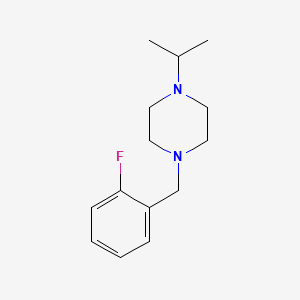![molecular formula C29H20ClN3O B10886164 (2E)-N-(3-chlorophenyl)-2-cyano-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10886164.png)
(2E)-N-(3-chlorophenyl)-2-cyano-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a cyano group, and an indole moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Derivative: Starting with 1-(1-naphthylmethyl)-1H-indole, the indole derivative is synthesized through a series of reactions involving halogenation and subsequent substitution reactions.
Coupling Reaction: The indole derivative is then coupled with 3-chlorobenzaldehyde in the presence of a base to form the corresponding chalcone intermediate.
Cyanation: The chalcone intermediate undergoes cyanation using a suitable cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions to introduce the cyano group.
Amidation: Finally, the cyanochalcone is reacted with an amine to form the desired (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in research to understand its interactions with various enzymes and receptors, contributing to the development of new drugs.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group and indole moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N~1~-(3-BROMOPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE
- (E)-N~1~-(3-FLUOROPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE
Uniqueness
(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C29H20ClN3O |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-[1-(naphthalen-1-ylmethyl)indol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C29H20ClN3O/c30-24-10-6-11-25(16-24)32-29(34)22(17-31)15-23-19-33(28-14-4-3-13-27(23)28)18-21-9-5-8-20-7-1-2-12-26(20)21/h1-16,19H,18H2,(H,32,34)/b22-15+ |
InChI Key |
NIUTWAJTGAYDPL-PXLXIMEGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)/C=C(\C#N)/C(=O)NC5=CC(=CC=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)C=C(C#N)C(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B10886091.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10886102.png)
![1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10886103.png)
![5-(4-Isopropylbenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10886106.png)

![1-[1-(4-Phenylcyclohexyl)piperidin-4-yl]azepane](/img/structure/B10886115.png)
![4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B10886122.png)

![(4-Benzylpiperidin-1-yl)[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10886137.png)
![Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10886141.png)
![N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886156.png)

![3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde](/img/structure/B10886168.png)
